7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of bromine atoms, a phenyl group, a pyridinyl group, and a fused pyrazolo-benzoxazine ring system, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazolo ring.
Formation of the Benzoxazine Ring: The final step involves the cyclization of the intermediate with an appropriate phenol derivative to form the benzoxazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening Reactions: The benzoxazine ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry
In chemistry, 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications. Its structural features suggest it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7,9-Dichloro-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with chlorine atoms instead of bromine.
7,9-Difluoro-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but with fluorine atoms instead of bromine.
2-Phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the halogen substituents.
Uniqueness
The presence of bromine atoms in 7,9-Dibromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts unique reactivity and properties compared to its chloro, fluoro, or unsubstituted analogs. Bromine atoms can influence the compound’s electronic properties, reactivity, and potential biological activity, making it distinct and valuable for specific applications.
Properties
Molecular Formula |
C21H15Br2N3O |
---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
7,9-dibromo-2-phenyl-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H15Br2N3O/c22-15-9-16-19-11-18(13-5-2-1-3-6-13)25-26(19)21(14-7-4-8-24-12-14)27-20(16)17(23)10-15/h1-10,12,19,21H,11H2 |
InChI Key |
RVMWUZKNGZGTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
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